molecular formula C57H85N7O22S3 B14768803 2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide

2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide

Cat. No.: B14768803
M. Wt: 1316.5 g/mol
InChI Key: DWGYVKCYBCZBHS-NILOYTHHSA-N
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Description

2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N’-[2-hydroxylcarbonylethylamino]malonic Acid Diamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes biotinylamidoethyl, dithiopropionylamino, benzoyl, and malonic acid diamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the biotinylamidoethyl group, followed by the introduction of the dithiopropionylamino moiety. Subsequent steps involve the incorporation of the benzoyl group and the formation of the malonic acid diamide structure. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The dithiopropionylamino group can be oxidized to form disulfide bonds.

    Reduction: The biotinylamidoethyl group can be reduced under specific conditions.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiopropionylamino group would yield a disulfide-linked compound, while reduction of the biotinylamidoethyl group would produce a reduced biotin derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the biotinylamidoethyl group allows for the compound to be used in biotin-streptavidin binding assays. This makes it useful in various biochemical applications, such as protein purification and detection.

Medicine

In medicine, the compound’s ability to form stable complexes with proteins and other biomolecules could be exploited for drug delivery or diagnostic purposes. Its unique structure may also provide therapeutic benefits in certain medical conditions.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for the fine-tuning of material properties to meet specific industrial needs.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biochemical assays, the biotinylamidoethyl group binds to streptavidin with high affinity, allowing for the detection or purification of target molecules. In drug delivery, the compound’s ability to form stable complexes with proteins could be used to enhance the delivery of therapeutic agents to specific tissues or cells.

Comparison with Similar Compounds

Similar Compounds

    Biotinylated Compounds: Compounds with biotinyl groups that can bind to streptavidin.

    Dithiopropionylamino Compounds: Compounds with dithiopropionylamino groups that can form disulfide bonds.

    Benzoyl Compounds: Compounds with benzoyl groups that can participate in nucleophilic substitution reactions.

Uniqueness

What sets this compound apart is its combination of biotinylamidoethyl, dithiopropionylamino, benzoyl, and malonic acid diamide groups. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various scientific fields.

Properties

Molecular Formula

C57H85N7O22S3

Molecular Weight

1316.5 g/mol

IUPAC Name

3-[[3-[2-[2-[2-[2-[3-[[1-[[(1S,2R,6R,7S,8S)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]-3-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]propan-2-yl]carbamoyl]phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-2-[3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C57H85N7O22S3/c1-56(2)83-46-44(36-29-79-53(81-36)48(46)85-56)77-27-33(28-78-45-37-30-80-54(82-37)49-47(45)84-57(3,4)86-49)61-50(69)32-8-7-9-34(26-32)76-23-22-75-21-20-74-19-18-73-17-15-60-52(71)43(51(70)59-14-12-41(67)68)63-40(66)13-24-88-89-25-16-58-39(65)11-6-5-10-38-42-35(31-87-38)62-55(72)64-42/h7-9,26,33,35-38,42-49,53-54H,5-6,10-25,27-31H2,1-4H3,(H,58,65)(H,59,70)(H,60,71)(H,61,69)(H,63,66)(H,67,68)(H2,62,64,72)/t33?,35?,36-,37+,38?,42?,43?,44-,45+,46+,47-,48+,49-,53-,54+

InChI Key

DWGYVKCYBCZBHS-NILOYTHHSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@@H]3OC[C@H]([C@H]2OCC(CO[C@H]4[C@@H]5CO[C@@H](O5)[C@H]6[C@@H]4OC(O6)(C)C)NC(=O)C7=CC(=CC=C7)OCCOCCOCCOCCNC(=O)C(C(=O)NCCC(=O)O)NC(=O)CCSSCCNC(=O)CCCCC8C9C(CS8)NC(=O)N9)O3)C

Canonical SMILES

CC1(OC2C(O1)C3OCC(C2OCC(COC4C5COC(O5)C6C4OC(O6)(C)C)NC(=O)C7=CC(=CC=C7)OCCOCCOCCOCCNC(=O)C(C(=O)NCCC(=O)O)NC(=O)CCSSCCNC(=O)CCCCC8C9C(CS8)NC(=O)N9)O3)C

Origin of Product

United States

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